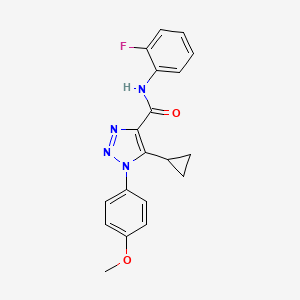

5-cyclopropyl-N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-(2-fluorophenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2/c1-26-14-10-8-13(9-11-14)24-18(12-6-7-12)17(22-23-24)19(25)21-16-5-3-2-4-15(16)20/h2-5,8-12H,6-7H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNAVGLFGBFOFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-cyclopropyl-N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This is usually done via a Huisgen cycloaddition reaction between an azide and an alkyne.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

5-cyclopropyl-N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl rings.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the specific reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 5-cyclopropyl-N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions that yield high-purity products. The compound's structure features a triazole ring, which is known for its ability to interact with biological targets effectively.

Key Structural Features:

- Molecular Formula: C19H17FN4O

- Molecular Weight: 352.4 g/mol

- Functional Groups: The presence of a cyclopropyl group and fluorophenyl moiety enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds similar to 5-cyclopropyl-N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Efficacy: Studies have shown that triazole derivatives can be effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

- Antifungal Applications: The compound has demonstrated antifungal potential, particularly against species like Candida glabrata .

Anticancer Properties

The triazole scaffold is increasingly being explored for anticancer drug development. Some derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action: Triazoles may interfere with cellular signaling pathways or induce apoptosis in cancer cells .

Agricultural Chemistry

Triazoles are also utilized in agriculture as fungicides due to their ability to inhibit fungal growth. The application of 5-cyclopropyl-N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in agrochemicals could provide an effective means of managing crop diseases.

Material Science

The unique properties of triazoles allow their use in the development of new materials, including polymers and coatings that exhibit enhanced durability and resistance to environmental factors.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-cyclopropyl-N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Table 1 summarizes key structural differences and similarities:

Key Observations :

- Substituent Flexibility: The target compound’s cyclopropyl group (R5) is unique among the listed analogs, which primarily use alkyl (ethyl, isopropyl) or amino groups. Cyclopropane’s rigid geometry may reduce conformational entropy, enhancing binding affinity.

- Aromatic Moieties: The 4-methoxyphenyl group (R1) in the target compound contrasts with quinolinyl or fluorobenzyl groups in others. Methoxy’s electron-donating nature may improve solubility compared to electron-withdrawing fluorine .

- Fluorine Positioning : The 2-fluorophenyl carboxamide in the target compound differs from 2,4-difluorophenyl in . Ortho-fluorine may induce steric hindrance, affecting target engagement.

Physicochemical and Pharmacokinetic Properties

Table 2 compares calculated properties (using molecular formulas inferred from names):

Key Observations :

- Molecular Weight : The target compound’s higher molecular weight (~377 g/mol) may impact bioavailability compared to lighter analogs.

Biologische Aktivität

5-Cyclopropyl-N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 954361-11-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and mechanisms of action, particularly focusing on its antitumor activity.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 352.4 g/mol. The compound features a triazole ring, which is a common scaffold in pharmacologically active compounds.

| Property | Value |

|---|---|

| Molecular Formula | C19H17FN4O2 |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 954361-11-6 |

Synthesis

The synthesis of 5-cyclopropyl-N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a two-step process:

- Formation of the Triazole : The initial step involves the reaction of 4-azidoanisole with cyclopropyl ketone to form the triazole framework.

- Amidation : The triazole is then subjected to amidation using 2-fluoroaniline to yield the final product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For example, in vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. The mechanism involves the activation of apoptotic pathways through the upregulation of cleaved caspase proteins and downregulation of anti-apoptotic proteins like Bcl-2 .

Key Findings:

- IC50 Values : The compound exhibited an IC50 value in the low micromolar range against H1299 lung cancer cells.

- Apoptosis Induction : Treatment resulted in significant increases in apoptotic cell populations as measured by DAPI staining and flow cytometry.

- Mechanistic Insights : Western blot analysis indicated that treatment with the compound led to increased levels of cleaved PARP and caspase-3, suggesting a robust apoptotic response .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often depends on their structural modifications. In this case:

- The presence of the cyclopropyl group is believed to enhance lipophilicity and improve cellular uptake.

- The fluorine atom may contribute to increased binding affinity for target proteins involved in cancer progression.

Case Studies

A study involving various triazole derivatives showed that compounds with similar structural features to 5-cyclopropyl-N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibited varying degrees of antitumor activity. Notably:

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Temperature control : Optimal cycloaddition occurs at 60–80°C.

- Stoichiometric ratios : Precise molar ratios of azide and alkyne precursors (1:1.2) minimize side products. Post-synthetic modifications (e.g., Suzuki coupling) introduce aryl groups. Purification via column chromatography (ethyl acetate/hexane gradient) ensures >95% purity. Crystallization from ethanol yields single crystals for structural validation .

Q. Which analytical techniques are critical for structural verification?

Methodological Answer: A multi-technique approach is essential:

- X-ray crystallography : Resolves coplanarity of the triazole core and aromatic substituents (e.g., dihedral angle <10° between triazole and methoxyphenyl groups) .

- NMR spectroscopy : ¹H NMR identifies aromatic proton environments (δ 7.2–8.1 ppm for fluorophenyl/methoxyphenyl protons); ¹³C NMR confirms carbonyl resonance (~165 ppm).

- HRMS (ESI+) : Validates molecular ion [M+H]⁺ (e.g., m/z 407.1382 calculated for C₁₉H₁₇F₂N₄O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across cell line studies?

Methodological Answer: Implement a standardized protocol:

- Dose-response normalization : Test across ≥3 cell lines (e.g., MCF-7, A549) with consistent serum conditions (10% FBS) and incubation times (48–72 hrs).

- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., t₁/₂ <30 min) that may cause false negatives.

- Target engagement validation : Apply surface plasmon resonance (SPR) to measure binding kinetics (KD) to kinases (e.g., EGFR). Discrepancies may arise from off-target effects in specific cell contexts .

Q. What computational strategies optimize binding affinity while maintaining solubility?

Methodological Answer: Combine:

- Molecular dynamics (MD) simulations : Analyze cyclopropyl moiety orientation in kinase ATP-binding pockets (e.g., RMSD <2 Å over 100 ns simulations).

- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing 4-methoxy with 4-hydroxyl reduces affinity by 1.2 kcal/mol).

- COSMO-RS modeling : Predict solubility changes (e.g., logP reduction from 3.1 to 2.4 with polar substituents). Validate via synthesis of 5–10 analogs with systematic substituent variations .

Q. What crystallographic evidence explains the compound’s solid-state stability?

Methodological Answer: Single-crystal X-ray diffraction reveals three stabilization mechanisms:

- N–H···N hydrogen bonds : Between triazole NH (donor) and adjacent carbonyl acceptors (d = 2.24 Å, ∠ = 112°) .

- C–H···O interactions : Methoxyphenyl oxygen acts as an acceptor (d = 2.39 Å).

- π-π stacking : Offset stacking between fluorophenyl rings (centroid distance = 3.8 Å, slippage = 1.2 Å). Polymorph screening via solvent evaporation (chloroform/ethanol) identifies the most thermodynamically stable form .

Methodological Considerations for Experimental Design

- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate solvent/temperature interactions. For example, a 2² factorial design testing DMF vs. THF at 60°C vs. 80°C identifies optimal conditions for >80% yield .

- Data Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to disentangle biological variability from experimental artifacts. Cross-validate with orthogonal assays (e.g., Western blotting for target inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.